molecular formula C7H14ClNO2 B6195701 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride CAS No. 2680530-54-3

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride

Cat. No.: B6195701
CAS No.: 2680530-54-3
M. Wt: 179.64 g/mol
InChI Key: JCFUSIPNROWVHY-UHFFFAOYSA-N
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Description

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the amine group. The final step involves the conversion of the free amine to its hydrochloride salt form. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions, further stabilizing these interactions. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-dioxaspiro[3.5]nonan-2-amine
  • 5,8-dioxaspiro[3.5]nonan-2-amine sulfate
  • 5,8-dioxaspiro[3.5]nonan-2-amine phosphate

Uniqueness

Compared to these similar compounds, 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride involves the reaction of a cyclic acetal with an amine in the presence of a strong acid catalyst.", "Starting Materials": [ "1,4-butanediol", "paraformaldehyde", "hydrochloric acid", "2-aminoethanol" ], "Reaction": [ "1. The cyclic acetal is prepared by reacting 1,4-butanediol with paraformaldehyde in the presence of hydrochloric acid.", "2. The cyclic acetal is then reacted with 2-aminoethanol in the presence of hydrochloric acid as a catalyst.", "3. The resulting product is purified by recrystallization to obtain 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride." ] }

CAS No.

2680530-54-3

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-7(4-6)5-9-1-2-10-7;/h6H,1-5,8H2;1H

InChI Key

JCFUSIPNROWVHY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)N)CO1.Cl

Purity

95

Origin of Product

United States

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